3,4-Dimethylpiperazin-2-one hydrochloride
CAS No.: 856845-76-6
VCID: VC2732249
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of 3,4-Dimethylpiperazin-2-one hydrochloride typically involves the reaction of appropriate piperazine precursors with reagents that introduce the methyl groups and the carbonyl function. The specific conditions and reagents used can vary depending on the desired yield and purity. Applications in ResearchPiperazine derivatives like 3,4-Dimethylpiperazin-2-one hydrochloride are often used in medicinal chemistry due to their versatility in forming complexes with biological molecules. They can act as intermediates in the synthesis of more complex compounds with potential therapeutic applications. Biological ActivityWhile specific biological activity data for 3,4-Dimethylpiperazin-2-one hydrochloride is not readily available, piperazine compounds generally exhibit a range of biological activities, including antiviral, antibacterial, and antifungal properties. Their ability to interact with enzymes and receptors makes them valuable in drug discovery processes. Research Findings and Future DirectionsGiven the limited specific data on 3,4-Dimethylpiperazin-2-one hydrochloride, future research should focus on exploring its chemical properties and potential biological activities. This could involve detailed spectroscopic analysis and biological assays to determine its efficacy and safety profile. |
---|---|
CAS No. | 856845-76-6 |
Product Name | 3,4-Dimethylpiperazin-2-one hydrochloride |
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.63 g/mol |
IUPAC Name | 3,4-dimethylpiperazin-2-one;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c1-5-6(9)7-3-4-8(5)2;/h5H,3-4H2,1-2H3,(H,7,9);1H |
Standard InChIKey | LAERIEFWZUENRG-UHFFFAOYSA-N |
SMILES | CC1C(=O)NCCN1C.Cl |
Canonical SMILES | CC1C(=O)NCCN1C.Cl |
PubChem Compound | 75539479 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume